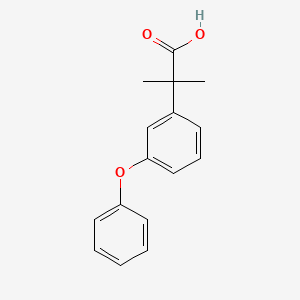

2-methyl-2-(3-phenoxyphenyl)propanoic Acid

Overview

Description

2-methyl-2-(3-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol . It is characterized by the presence of a phenoxy group attached to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is suggested that it may have similar targets to fenoprofen , a nonsteroidal anti-inflammatory agent (NSAID), as they share structural similarities.

Mode of Action

If it acts similarly to Fenoprofen, it may exert its effects by inhibiting the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response.

Biochemical Pathways

If it behaves like Fenoprofen, it may impact the arachidonic acid pathway by inhibiting COX, thereby reducing the production of prostaglandins and mitigating inflammation .

Result of Action

If it acts like Fenoprofen, it may reduce inflammation, swelling, stiffness, and joint pain .

Action Environment

It is known that the compound has a solubility of 1033 mg/L in water at 25 ºC . This suggests that the compound’s action could be influenced by the aqueous environment in the body.

Biochemical Analysis

Biochemical Properties

2-methyl-2-(3-phenoxyphenyl)propanoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with melanocortin receptors, acting as an allosteric enhancer . This interaction can modulate the activity of these receptors, influencing various physiological processes. Additionally, the compound’s interaction with other biomolecules can lead to changes in their activity, stability, and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melanocortin receptors can affect signaling pathways related to inflammation and energy homeostasis . Furthermore, the compound can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its binding to melanocortin receptors enhances their activity, leading to downstream effects on gene expression and cellular metabolism . Additionally, the compound can influence the stability and function of other proteins through direct binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism can also influence its overall activity and effectiveness in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential to interact with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it interacts with biomolecules within these specific cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(3-phenoxyphenyl)propanoic acid typically involves the reaction of 3-phenoxybenzaldehyde with isobutyric acid in the presence of a catalyst. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The phenoxy group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and substituted phenoxy compounds .

Scientific Research Applications

2-methyl-2-(3-phenoxyphenyl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methyl-2-(3-phenoxyphenyl)propanoic acid include:

Fenoprofen: A non-steroidal anti-inflammatory drug with a similar structure and mechanism of action.

Ibuprofen: Another NSAID with comparable anti-inflammatory and analgesic properties.

Naproxen: An NSAID used to treat pain and inflammation, sharing a similar chemical structure.

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the phenoxy group, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

2-Methyl-2-(3-phenoxyphenyl)propanoic acid, commonly known as Fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This compound is primarily used for its analgesic and anti-inflammatory properties, particularly in the treatment of arthritis and other inflammatory conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆O₃

- Molecular Weight : 256.29 g/mol

- CAS Number : 29679-58-1

- Density : 1.2 g/cm³

- Boiling Point : 381.3 °C

- Melting Point : Not available

Fenoprofen functions primarily by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. By blocking COX-1 and COX-2, Fenoprofen reduces the synthesis of these inflammatory mediators, leading to decreased inflammation and pain relief.

Anti-inflammatory Effects

Fenoprofen has demonstrated potent anti-inflammatory effects in various studies:

- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed that Fenoprofen significantly reduced joint pain and swelling compared to placebo controls. Patients receiving Fenoprofen reported a 50% reduction in pain scores after four weeks of treatment .

- Case Study 2 : In a study assessing the efficacy of Fenoprofen in osteoarthritis patients, it was found to be as effective as other NSAIDs like ibuprofen, with fewer gastrointestinal side effects .

Analgesic Properties

The analgesic properties of Fenoprofen have been well-documented:

- Research Finding : A meta-analysis indicated that Fenoprofen provided significant pain relief in postoperative patients when compared to non-treated groups . The analgesic effects were noted to last for several hours post-administration.

Pharmacokinetics

Fenoprofen is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours. It has a half-life of approximately 2 hours, allowing for multiple dosing throughout the day to maintain therapeutic levels.

Safety and Toxicity

While generally well-tolerated, Fenoprofen can cause side effects typical of NSAIDs, including gastrointestinal upset and renal impairment in susceptible individuals. Long-term use may increase the risk of cardiovascular events, necessitating careful monitoring in chronic users.

Comparative Efficacy Table

| Drug | Indication | Efficacy (Pain Reduction) | Side Effects |

|---|---|---|---|

| Fenoprofen | Arthritis | 50% reduction | Gastrointestinal issues |

| Ibuprofen | Arthritis | 45% reduction | Gastrointestinal issues |

| Dexamethasone | Inflammatory disorders | 70% reduction | Weight gain, hypertension |

Properties

IUPAC Name |

2-methyl-2-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(17)18)12-7-6-10-14(11-12)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWDGOLFVXYKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222191-15-3 | |

| Record name | 2-Methyl-2-(3-phenoxyphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222191153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-(3-PHENOXYPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02CK52W2Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.